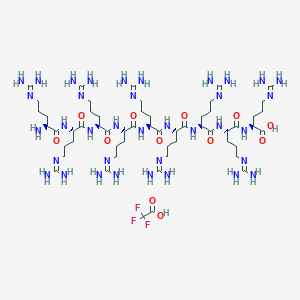
(Arg)9 TFA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
精氨酸九肽三氟乙酸盐的作用机制涉及它穿透细胞膜并将治疗剂直接递送至细胞内的能力。这是通过精氨酸残基与细胞膜的带负电成分相互作用来实现的,从而促进肽进入细胞。 一旦进入细胞内部,精氨酸九肽三氟乙酸盐可以释放其货物,从而允许将治疗剂靶向递送至特定的细胞区室 .
生化分析
Biochemical Properties
(Arg)9 TFA (143413-47-2 free base) plays a significant role in biochemical reactions, primarily due to its cell-penetrating capabilities. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with heparan sulfate proteoglycans on the cell surface, which facilitates its endocytosis. Additionally, (Arg)9 TFA (143413-47-2 free base) exhibits neuroprotective activity by reducing glutamic acid-induced neuronal calcium influx .
Cellular Effects
(Arg)9 TFA (143413-47-2 free base) influences various cellular processes. It has been shown to protect neurons in glutamic acid models, indicating its potential in neuroprotection. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, (Arg)9 TFA (143413-47-2 free base) can modulate calcium influx in neurons, which is crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of (Arg)9 TFA (143413-47-2 free base) involves its interaction with cell surface proteoglycans, leading to its internalization via endocytosis. Once inside the cell, it can exert its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The neuroprotective effect of (Arg)9 TFA (143413-47-2 free base) is attributed to its ability to reduce calcium influx in neurons, which is mediated by heparan sulfate proteoglycan interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Arg)9 TFA (143413-47-2 free base) can change over time. The compound is stable when stored at -20°C in its powdered form for up to three years and at -80°C in solution for up to one year. Long-term studies have shown that (Arg)9 TFA (143413-47-2 free base) maintains its neuroprotective effects over extended periods, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of (Arg)9 TFA (143413-47-2 free base) vary with different dosages in animal models. At lower doses, it exhibits neuroprotective activity without significant adverse effects. At higher doses, there may be toxic or adverse effects. For example, in rat stroke models, (Arg)9 TFA (143413-47-2 free base) administered intravenously at a dose of 1000 nmol/kg reduces infarct volume, demonstrating its efficacy at this dosage .
Metabolic Pathways
(Arg)9 TFA (143413-47-2 free base) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its cellular uptake and subsequent biochemical actions. The compound’s ability to modulate calcium influx in neurons suggests its involvement in calcium signaling pathways, which are critical for numerous cellular functions .
Transport and Distribution
Within cells and tissues, (Arg)9 TFA (143413-47-2 free base) is transported and distributed through interactions with cell surface proteoglycans. These interactions facilitate its endocytosis and subsequent intracellular distribution. The compound’s localization within cells is influenced by its binding to specific transporters and binding proteins .
Subcellular Localization
(Arg)9 TFA (143413-47-2 free base) is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that (Arg)9 TFA (143413-47-2 free base) reaches specific cellular compartments where it can exert its effects .
准备方法
合成路线和反应条件: 精氨酸九肽三氟乙酸盐的合成涉及固相多肽合成法。这种方法允许将精氨酸残基依次添加到不断增长的肽链中。该过程通常从将第一个精氨酸残基连接到固体树脂开始,然后逐步添加其余精氨酸残基。 每次添加都涉及使用偶联试剂和保护基团,以确保肽的正确顺序和结构 .
工业生产方法: 在工业环境中,精氨酸九肽三氟乙酸盐的生产遵循类似的原理,但规模更大。自动化的肽合成器通常用于简化流程并确保高纯度和高产量。 最终产品然后使用高效液相色谱法进行纯化,以去除任何杂质并达到所需的纯度水平 .
化学反应分析
反应类型: 精氨酸九肽三氟乙酸盐主要由于精氨酸残基中存在多个氨基而发生取代反应。 这些反应可能涉及用各种官能团取代氢原子,导致形成具有不同性质的衍生物 .
常用试剂和条件: 涉及精氨酸九肽三氟乙酸盐的反应中使用的常用试剂包括三氟乙酸,它用于在合成过程中将肽从固体树脂上裂解,以及各种偶联试剂,如 N,N'-二异丙基碳二亚胺和羟基苯并三唑 .
形成的主要产物: 涉及精氨酸九肽三氟乙酸盐的反应形成的主要产物通常是具有修饰的官能团的衍生物。 这些衍生物可以表现出不同的生物活性,并且经常在研究中用于研究特定修饰对肽性质的影响 .
科学研究应用
精氨酸九肽三氟乙酸盐在科学研究中有着广泛的应用。在化学领域,它被用作模型化合物来研究肽合成和修饰技术。在生物学领域,它被用于研究细胞穿透机制和治疗剂的细胞内递送。在医学领域,精氨酸九肽三氟乙酸盐因其在药物递送系统中的潜力而被探索,特别是针对特定细胞或组织。 此外,它在生物医学研究新材料和技术开发中具有工业应用 .
相似化合物的比较
类似化合物: 与精氨酸九肽三氟乙酸盐类似的化合物包括其他细胞穿透肽,如 TAT 肽、穿透素和 Pep-1。 这些肽也具有穿透细胞膜并将治疗剂递送至细胞内的能力 .
独特性: 使精氨酸九肽三氟乙酸盐区别于这些类似化合物的因素是其穿透细胞膜的高效率及其神经保护特性。 九个精氨酸残基的存在增强了其与细胞膜相互作用的能力,使其成为一种高效的细胞穿透肽 .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQPDCDNEZIVKJ-MXIXLHBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H111F3N36O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
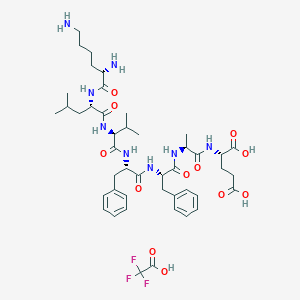
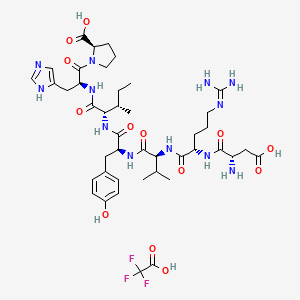
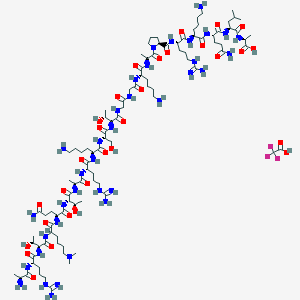
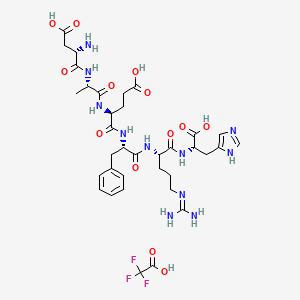
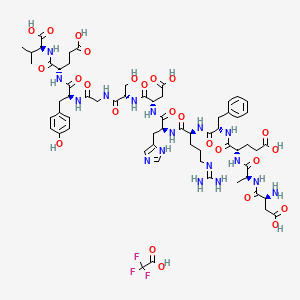
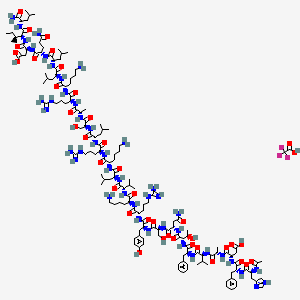
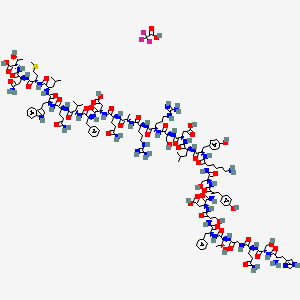
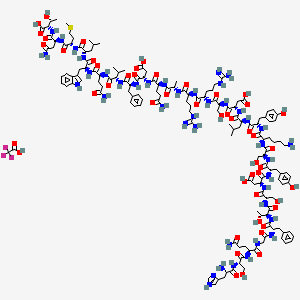
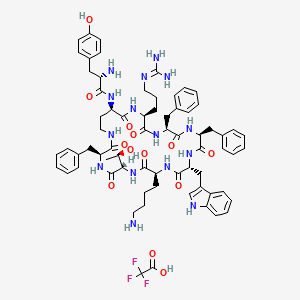
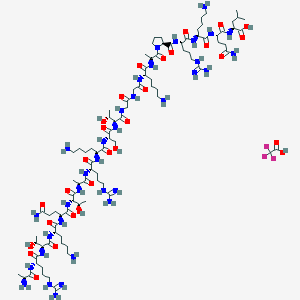
![[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid](/img/structure/B6295857.png)
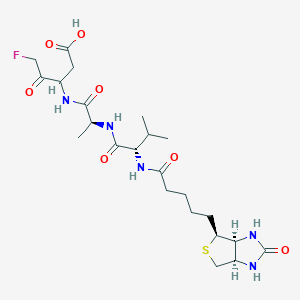
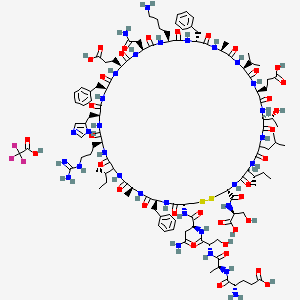
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)
